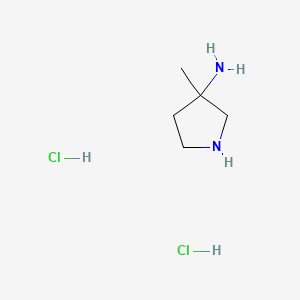
(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14ClN3O/c11-9-4-10(13-7-12-9)14-3-1-2-8(5-14)6-15/h4,7-8,15H,1-3,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research into compounds structurally related to (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol, such as risperidone N-oxide hydrogen peroxide methanol solvate, has highlighted the complex intermolecular interactions within their crystal structures. These studies often reveal how hydrogen bonding and other non-covalent interactions contribute to the stability and formation of crystal lattices, which is crucial for understanding the physical properties and potential applications of these compounds in materials science and pharmaceutical formulation. For example, in the crystal structure of a related compound, the piperidine ring adopted a chair conformation, and hydrogen peroxide molecules linked the molecules to form a chain, demonstrating the significance of O—H⋯O and C—H⋯O interactions in stabilizing the crystal packing (Ravikumar et al., 2005).
Synthesis and Characterization
Synthetic methodologies for compounds similar to this compound often involve intricate steps, such as condensation reactions, and are characterized using techniques like X-ray crystallography. These methods provide insights into the molecular structure and geometry, which are essential for understanding the chemical behavior and potential reactivity of these compounds. For instance, the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved condensation with p-chlorobenzene sulfonylchloride, with the crystallographic data revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, related compounds are synthesized and evaluated for their biological activities, such as antimicrobial or insecticidal properties. These studies not only contribute to the development of new therapeutics but also provide a deeper understanding of the molecular basis of biological activity. For example, the synthesis and evaluation of pyridine derivatives for antimicrobial activity involved the preparation of compounds like 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids, highlighting the potential of these compounds in drug discovery (Patel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHAHOVVVGIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)





![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)


![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)

![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
